molecular formula C16H13N3OS B2871932 6-phenyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one CAS No. 159333-57-0

6-phenyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one

Cat. No.: B2871932
CAS No.: 159333-57-0
M. Wt: 295.36
InChI Key: QEKLTAZKMUABGH-UHFFFAOYSA-N
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Description

6-phenyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H13N3OS and its molecular weight is 295.36. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Properties

The pyrimidine ring is notably present in DNA and RNA as nitrogenous bases, with its derivatives showing promising applications in medicine and nonlinear optics (NLO). A study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, revealed their significant NLO character, positioning them as candidates for optoelectronic applications. The study utilized density functional theory (DFT) and time-dependent DFT (TDDFT) for the investigation, highlighting the derivatives' potential in high-tech applications due to their NLO properties (Hussain et al., 2020).

Pharmacological and Biological Screening

A comprehensive study synthesized a series of pyrimidine derivatives, including 4-substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-ol and thiol, for pharmacological screening. These compounds were evaluated for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some exhibited notable anti-inflammatory and moderate analgesic activities, highlighting their potential as lead compounds for further development in therapeutic applications (Bhat et al., 2014).

Antioxidant Activity

Research on novel indole-based heterocycles paired with pyridine and thiophene explored their potential as antioxidants. The study aimed to create high-efficiency antioxidants, particularly against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid) inhibitors. Among the candidates, one showed higher antioxidant activity than ascorbic acid, making it a promising compound for further optimization in medicinal chemistry (Aziz et al., 2021).

Brain Penetrant PDE9A Inhibitor

The compound PF-04447943, a novel PDE9A inhibitor, was identified for its potential in treating cognitive disorders. It exhibited selectivity for PDE9A over other PDE family members and showed procognitive activity in rodent models, along with synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials confirmed its tolerability and efficacy in humans, suggesting its utility in exploring clinical hypotheses related to cGMP signaling impairment or cognition issues (Verhoest et al., 2012).

Properties

IUPAC Name

4-phenyl-2-(pyridin-2-ylmethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15-10-14(12-6-2-1-3-7-12)18-16(19-15)21-11-13-8-4-5-9-17-13/h1-10H,11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKLTAZKMUABGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.